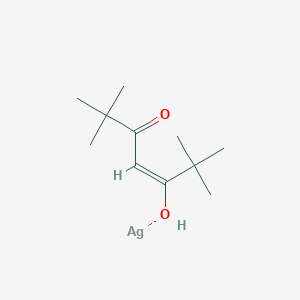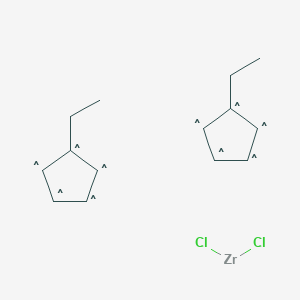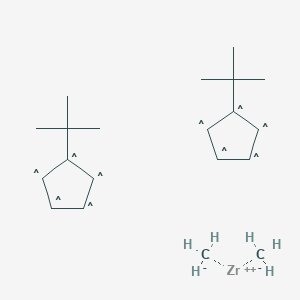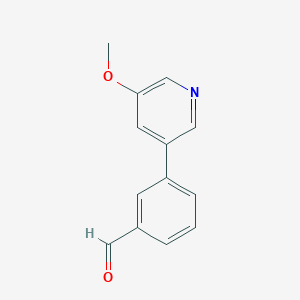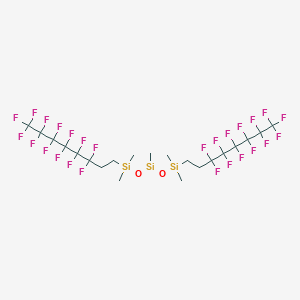![molecular formula C13H9Cl2NO2 B6356994 1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95% CAS No. 1545165-15-8](/img/structure/B6356994.png)
1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
2,4-Dichlorophenoxyacetic acid was first reported in 1944 by Franklin D-Jones at the C. B. Dolge Company in Connecticut . The biological activity of 2,4-D as well as the similar hormone herbicides 2,4,5-T, and MCPA were discovered during World War II .Molecular Structure Analysis
The molecular formula of 2,4-Dichlorophenoxyacetic acid is C8H6Cl2O3 . The structure includes a dichlorophenoxy group attached to an acetic acid .Chemical Reactions Analysis
The dichlorophenoxyacetic acid (2,4-D) is extensively used as a weed killer on cereal crops and pastures . This herbicide is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature .Physical And Chemical Properties Analysis
2,4-Dichlorophenoxyacetic acid appears as a white to yellow powder . It has a molar mass of 221.04 g/mol . It has a melting point of 140.5 °C and a boiling point of 160 °C . It is soluble in water up to 900 mg/L .作用機序
Safety and Hazards
将来の方向性
The role of bacteria as well as the enzymes and genes that regulate the 2,4-D degradation has been widely studied . The 2,4-D degradation by fungi, especially regarding the ability of white-rot basidiomycetes as an agent for its bioconversion, has not been extensively considered . This could be a potential area for future research.
特性
IUPAC Name |
1-[6-(2,4-dichlorophenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-8(17)9-2-5-13(16-7-9)18-12-4-3-10(14)6-11(12)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBYUFMWBQAMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

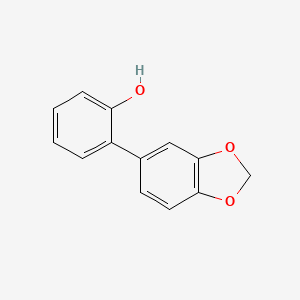
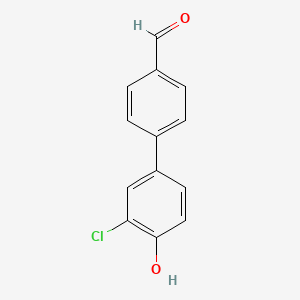
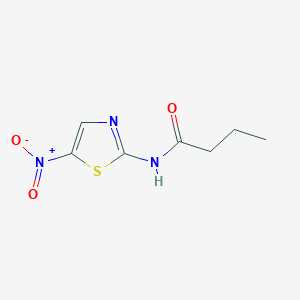
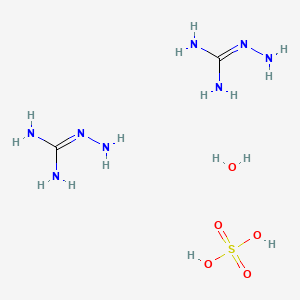

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
